4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S2/c16-12-2-8-15(9-3-12)24(21,22)17-13-4-6-14(7-5-13)18-10-1-11-23(18,19)20/h2-9,17H,1,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDORDUNMPPMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. One common method involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidine ring. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The primary application of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide lies in its potential as a therapeutic agent. Preliminary studies suggest that compounds with similar structures may exhibit significant biological activities, including:
- Antimicrobial Activity : The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for further research into its efficacy against various pathogens.
- Anticancer Properties : Some derivatives of sulfonamides have shown promise in inhibiting cancer cell growth. Research into this compound could explore its potential role in cancer therapeutics.
Biological Studies
The compound is utilized in biological studies to understand its interactions with cellular processes and molecular targets. Key areas of investigation include:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.
- Cellular Signaling : Understanding how this compound affects signaling pathways can provide insights into its mechanism of action and therapeutic potential.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Isothiazolidine Ring : This involves reacting suitable precursors with sulfur dioxide and an oxidizing agent.
- Chlorination : The introduction of the chloro group onto the phenyl ring using chlorinating agents.
- Sulfonamide Formation : The final step involves the reaction of the intermediate with sulfonamide reagents.
The mechanism of action is believed to involve binding to specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This interaction profile is crucial for understanding the compound's pharmacological effects.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that related sulfonamides exhibited significant antibacterial activity against resistant strains of bacteria, suggesting that this compound may have similar properties .
- Cancer Cell Studies : Research indicated that derivatives with similar structural motifs can induce apoptosis in cancer cells through specific signaling pathways . Further exploration into this compound could reveal its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzenesulfonamide derivatives, many of which exhibit diverse biological activities. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Pharmacological and Physicochemical Properties
- Bioactivity: The 1,1-dioxidoisothiazolidin-2-yl group in the target compound may enhance enzyme inhibition (e.g., sphingosine kinase 1) compared to simpler sulfonamides like W-15 or W-18 (opioid receptor modulators listed in Illinois SB2184) due to its electron-withdrawing effects . 4-Chloro derivatives generally exhibit higher cytotoxicity than 4-methyl or 4-bromo analogs, as seen in thiazole-based sulfonamides .
- Solubility and Stability: The sulfone group in the isothiazolidin ring improves water solubility compared to non-sulfonated analogs (e.g., 4-chlorophenyl benzenesulfonate) . Crystallographic studies (e.g., using SHELX software) confirm stable packing interactions, which may correlate with prolonged in vivo stability .
Biological Activity
4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound known for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 4-chloro substituent on a phenyl ring and a 1,1-dioxidoisothiazolidin-2-yl moiety, which may contribute to its biological interactions. The sulfonamide group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Molecular Formula
- Molecular Formula : C13H12ClN3O3S
- Molecular Weight : Approximately 325.76 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase enzymes, which play critical roles in physiological processes, including acid-base balance and fluid secretion.
Potential Mechanisms Include:
- Inhibition of enzyme activity (e.g., carbonic anhydrase)
- Modulation of ion channels and receptors
- Interaction with nucleic acids
Case Studies and Experimental Data
Recent studies have evaluated the cardiovascular effects of sulfonamide derivatives similar to this compound. For instance:
- Cardiovascular Effects :
- Antimicrobial Activity :
- Theoretical Studies :
Comparative Analysis
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(4-methylphenyl)benzenesulfonamide | Chloro and methyl substitutions | Antimicrobial |
| 4-Chloro-N-(3-nitrophenyl)benzenesulfonamide | Nitro substitution | Antibacterial against Klebsiella pneumoniae |
| 4-Chloro-N-(2-aminoethyl)benzenesulfonamide | Aminoethyl substitution | Cardiovascular effects through calcium channel inhibition |
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of Isothiazolidinone :
- Reaction of appropriate precursors under controlled conditions to form the isothiazolidinone ring.
-
Chlorination :
- Introduction of the chloro group using reagents like thionyl chloride.
-
Coupling Reaction :
- Coupling with benzenesulfonamide in the presence of coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide).
Q & A
Q. What are the recommended methods for synthesizing 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzenesulfonamide?
Synthesis typically involves multi-step reactions:
- Step 1 : Sulfonylation of 4-aminophenyl derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 2 : Introduction of the isothiazolidin-1,1-dioxide moiety via cyclization using thiirane derivatives or oxidation of thiazolidine precursors.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid side products like over-sulfonylated intermediates.
- Optimize pH during cyclization to prevent decomposition of the isothiazolidin-dioxide ring.
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?
- Data Collection : Single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Use SHELXS for phase determination and SHELXL for refinement. For graphical representation, ORTEP-3 is ideal for thermal ellipsoid plots .
- Validation : Check for residual electron density peaks (>0.5 eÅ⁻³) and R-factor convergence (<5%).
Q. Example Parameters :
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R1 (I > 2σ(I)) | 0.042 |
| wR2 (all data) | 0.112 |
| Data from analogous sulfonamide structures . |
Advanced Research Questions
Q. How does structural modification of the isothiazolidin-dioxide ring impact anticancer activity?
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Substitutions at the isothiazolidin-dioxide N-position (e.g., -CF₃) enhance binding to carbonic anhydrase IX (CA-IX), a cancer biomarker.
- Ring Size : Five-membered isothiazolidin-dioxide shows higher metabolic stability than six-membered analogs (e.g., thiadiazinanes) .
Q. Experimental Design :
Q. Data Contradictions :
Q. What mechanisms explain the radiosensitizing properties of this compound?
Proposed Pathways :
Reactive Oxygen Species (ROS) Amplification : The sulfonamide group enhances intracellular ROS generation under γ-irradiation, exacerbating DNA damage in hypoxic tumor cells.
CA-IX Inhibition : Disrupts pH regulation in cancer cells, sensitizing them to radiation-induced apoptosis .
Q. Methodological Validation :
- Clonogenic Assay : Irradiate cells (2–10 Gy) and quantify survival fractions.
- Western Blotting : Measure γ-H2AX (DNA damage marker) and cleaved caspase-3 (apoptosis indicator).
Q. How can conflicting bioactivity data across studies be resolved?
Common Sources of Discrepancy :
Q. Resolution Strategies :
Normalize data to CA-IX expression (qPCR or flow cytometry).
Use standardized protocols (e.g., NCI-60 screening guidelines) for cross-study comparisons .
Key Recommendations for Researchers
- Prioritize CA-IX inhibition assays for anticancer studies, as this is the most validated target.
- Collaborate with crystallographers early to resolve structural ambiguities (e.g., sulfonamide torsion angles).
- Address solubility issues via PEGylation or pro-drug strategies for in vivo applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
